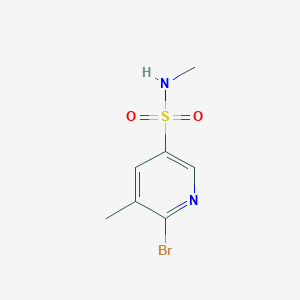

6-Bromo-N,5-dimethylpyridine-3-sulfonamide

Description

6-Bromo-N,5-dimethylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative with the molecular formula C₇H₉BrN₂O₂S and a molecular weight of 265.13 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 5, and a sulfonamide group at position 3, where the nitrogen atom of the sulfonamide is further methylated. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H9BrN2O2S |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

6-bromo-N,5-dimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C7H9BrN2O2S/c1-5-3-6(4-10-7(5)8)13(11,12)9-2/h3-4,9H,1-2H3 |

InChI Key |

VVDNUSMNPPIGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Br)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,5-dimethylpyridine-3-sulfonamide typically involves the bromination of N,5-dimethylpyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6th position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,5-dimethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

6-Bromo-N,5-dimethylpyridine-3-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-N,5-dimethylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weights estimated based on formulas.

Key Observations:

Bromine Position and Reactivity: The bromine atom at C6 in the target compound may influence regioselectivity in substitution reactions compared to analogs with bromine at C5 (e.g., ) or C4/C5 ().

Sulfonamide vs. Amide/Carboxylate Groups :

- The sulfonamide group in the target compound enhances hydrogen-bonding capacity and acidity compared to amide () or carboxylate () derivatives. This property is critical for binding to biological targets like carbonic anhydrases .

Synthetic Efficiency :

- The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide achieved a 91% yield under mild conditions (room temperature, pyridine solvent), suggesting that electron-withdrawing groups (e.g., fluorine) on the sulfonamide aryl ring improve reaction efficiency . In contrast, bromination steps in dibrominated analogs () may require harsher conditions, lowering yields.

Positional Isomerism and Electronic Effects

- N,5-Dimethyl vs.

Biological Activity

6-Bromo-N,5-dimethylpyridine-3-sulfonamide is a halogenated derivative of N,5-dimethylpyridine-3-sulfonamide. This compound is notable for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. The presence of the bromine atom enhances the reactivity of the compound, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS. The structure features a pyridine ring substituted at the 3-position with a sulfonamide group and at the 5-position with two methyl groups. The introduction of the bromine atom at the 6-position significantly alters its chemical behavior and biological activity.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial growth through interference with folic acid synthesis. This mechanism is achieved by competitive inhibition of the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria .

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures to this compound demonstrate pronounced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Against Common Pathogens

| Bacterial Strain | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | Genç et al. (2008b) |

| Escherichia coli | 16 | Isik and Özdemir-Kocak (2009a) |

| Pseudomonas aeruginosa | 64 | Reddy et al. (2012) |

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has been investigated for potential anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

- Drosophila Model : A study involving Drosophila melanogaster demonstrated that a pyridine-3-sulfonamide derivative exhibited protective effects against bacterial infections caused by Pseudomonas aeruginosa. The compound affected toxin production rather than bacterial growth directly, showcasing its potential as an antipathogenic agent .

- Ruthenium Complexes : Research on ruthenium(III) complexes with sulfonamides indicated enhanced antibacterial activity compared to their free ligands. This suggests that modifications to the sulfonamide structure can lead to improved therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.